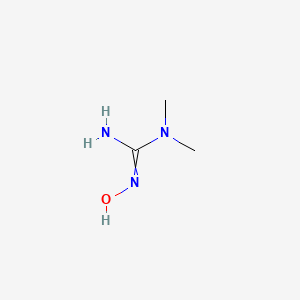

3-Hydroxy-1,1-dimethyl-guanidine

Description

Significance of Guanidine (B92328) Derivatives in Chemical and Biochemical Research

The guanidine moiety, with its central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in both chemistry and biology. wikipedia.orgGuanidine derivatives are compounds of significant interest in medicinal chemistry and materials science due to their diverse pharmacological properties and applications. ontosight.ainih.govmdpi.comThe parent compound, guanidine, is a strong base because its protonated form, the guanidinium (B1211019) cation, is highly stabilized by resonance. wikipedia.orgscripps.eduThis inherent basicity and the capacity for hydrogen bonding allow guanidine derivatives to interact with various biological targets, including enzymes and receptors. ontosight.aijocpr.com In nature, the guanidinium group is famously found in the side chain of the amino acid arginine, playing a crucial role in protein structure and function. wikipedia.orgFurthermore, a wide array of natural products from marine invertebrates contain the guanidine scaffold, exhibiting prominent antimicrobial, antiproliferative, and analgesic activities. nih.govThis has inspired the synthesis and investigation of numerous guanidine-containing compounds for therapeutic purposes, with applications ranging from antidiabetic and antimicrobial agents to anticancer and antiviral drugs. jocpr.comnih.govTheir utility also extends to organocatalysis, where they function as "superbases," and as components in materials like plastics. scripps.edu

Overview of Substituted Guanidine Structural Archetypes and Their Importance

The versatility of the guanidine core allows for a wide range of structural modifications, leading to various archetypes with distinct properties. The placement and nature of substituents on the nitrogen atoms significantly influence the molecule's basicity, lipophilicity, steric profile, and biological activity. ontosight.ai Key structural archetypes include:

Monosubstituted Guanidines: These retain significant basicity and are often found in biological systems. wikipedia.org* N,N'-Disubstituted Guanidines: The substitution pattern on different nitrogen atoms can lead to different tautomeric forms and geometries (cis-trans or cis-cis), which is critical for designing molecules that interact with specific biological or chemical receptors. mdpi.com* N,N-Disubstituted (Asymmetrical) Guanidines: As seen in N,N-dimethylguanidine, substitution on the same nitrogen atom impacts the molecule's interaction with biological targets. nih.gov* Polysubstituted Guanidines: More complex substitution patterns can fine-tune the electronic and steric properties of the molecule for specific applications. mdpi.com* Cyclic and Fused Guanidines: Incorporating the guanidine moiety into a ring system, as seen in tricyclic guanidine alkaloids, creates rigid structures with unique biological activities, including immunosuppressive properties. nih.gov The ability to synthesize these varied structures allows chemists to modulate their properties for targeted applications in drug design and materials science. mdpi.comnih.gov

Academic Research Focus on 3-Hydroxy-1,1-dimethyl-guanidine and Related Compounds

This compound is a specific substituted guanidine that has garnered academic interest. guidechem.comcymitquimica.comIt is characterized by a hydroxyl group attached to one nitrogen and two methyl groups on another, creating an N,N-dimethyl-N'-hydroxyguanidine structure. cymitquimica.comThe presence of the hydroxyl group introduces polarity and hydrogen-bonding capabilities, distinguishing it from simpler alkylated guanidines. This modification has significant implications for its potential applications, particularly in medicinal chemistry and organic synthesis. cymitquimica.com Research into N-hydroxyguanidine derivatives has revealed their potential as anticancer and antiviral agents. nih.govThese compounds can act as nitric oxide donors and may inhibit enzymes like ribonucleotide reductase, which is a key target in cancer therapy. acs.orgThe synthesis of N-alkyl-N-hydroxyguanidines is an area of active investigation, with methods being developed to create these functional groups for incorporation into more complex molecules, such as antibiotics. thieme-connect.com The study of this compound and its analogs is often aimed at understanding structure-activity relationships. By modifying the substitution pattern, researchers can alter properties like lipophilicity and electronic distribution to enhance biological activity. nih.govFor instance, research on related N-hydroxyguanidines has shown that increasing lipophilicity can lead to more potent anticancer and antiviral effects. acs.orgThe specific arrangement of the dimethyl and hydroxyl groups in this compound provides a unique scaffold for further chemical exploration and development of novel compounds with potential therapeutic value.

Below is a data table summarizing some of the known properties of this compound.

| Property | Value |

| CAS Number | 29044-27-7 |

| Molecular Formula | C3H9N3O |

| Molecular Weight | 103.12 g/mol |

| Appearance | Typically a white crystalline solid |

| Solubility | Soluble in water |

| Key Structural Features | Guanidine core, hydroxyl group, two methyl groups on a single nitrogen |

Structure

3D Structure

Properties

Molecular Formula |

C3H9N3O |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) |

InChI Key |

DIYFQRUFGISDQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=NO)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 1,1 Dimethyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For 3-Hydroxy-1,1-dimethyl-guanidine, ¹H, ¹³C, and ¹⁵N NMR would be indispensable.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis in Substituted Guanidines

The guanidinium (B1211019) group is characterized by its delocalized π-electron system, which significantly influences the chemical shifts of the associated nuclei. The position of the substituents, tautomeric equilibria, and the protonation state of the guanidine (B92328) core can lead to considerable variations in the observed NMR spectra.

¹H NMR Spectroscopy: In this compound, several distinct proton signals are anticipated. The two methyl groups attached to the N1 nitrogen would likely appear as a single sharp peak, owing to free rotation around the C-N bonds. Based on data for 1,1-dimethylguanidine (B3025567) sulfate (B86663) in D₂O, the chemical shift for these methyl protons can be expected in the range of 2.8-3.1 ppm. chemicalbook.com The proton on the N3 hydroxyl group (OH) and the protons on the N2 nitrogen (NH₂) would be expected to be exchangeable and their chemical shifts highly dependent on the solvent, temperature, and concentration. The NH₂ protons in substituted guanidines often appear as broad signals.

¹³C NMR Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum of a guanidine is that of the central carbon (C1). This carbon is typically observed in the range of 150-170 ppm, with the exact chemical shift being sensitive to the nature of the substituents. For instance, the guanidinium carbon in various N,N'-disubstituted guanidines has been reported in this region. rsc.org In 1,1-dimethylguanidine sulfate, the guanidinium carbon appears at approximately 160 ppm. chemicalbook.com The carbons of the two methyl groups on N1 would be expected to resonate at a much higher field, likely in the range of 35-45 ppm. docbrown.info

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly powerful for probing the electronic structure of guanidines, as the nitrogen chemical shifts are very sensitive to hybridization and participation in π-bonding. The guanidine group contains three nitrogen atoms in different chemical environments. The N1 atom, being a tertiary amine-like nitrogen, would be expected to have a chemical shift in the range of 10-100 ppm. science-and-fun.de The N2 and N3 nitrogens, being part of the imino and amino-like fragments, would have distinct chemical shifts. The imine-like nitrogen (=N-) in guanidines typically resonates in the range of 160-220 ppm, while the amino-like nitrogens (-N<) are found between 30 and 60 ppm. science-and-fun.de The presence of the hydroxyl group on N3 would likely shift its resonance compared to a simple amino group. The study of ¹⁵N chemical shifts is also crucial for determining the predominant tautomeric form and the site of protonation. nih.govrsc.org

| Atom | ¹H | ¹³C | ¹⁵N |

|---|---|---|---|

| -N(CH₃)₂ | ~2.8 - 3.1 (singlet, 6H) | ~35 - 45 | ~10 - 100 |

| -C(NH₂)=NOH | - | ~150 - 170 | - |

| -NH₂ | Broad, solvent dependent | - | ~30 - 60 |

| =NOH | Broad, solvent dependent | - | ~160 - 220 |

Applications of NMR in Elucidating Reaction Intermediates and Pathways

NMR spectroscopy is a powerful tool for studying reaction mechanisms, including the identification of transient intermediates and the determination of reaction kinetics. For reactions involving guanidines, such as their synthesis or their role as catalysts, NMR can provide invaluable insights.

The tautomeric equilibrium between different forms of a substituted guanidine can be investigated using variable temperature NMR studies. researchgate.net Changes in chemical shifts and the coalescence of signals can provide information on the rate of interconversion between tautomers. Furthermore, NMR techniques like saturation transfer difference (STD) and exchange spectroscopy (EXSY) can be employed to study the kinetics of proton exchange and tautomerization. nih.gov

In the context of the synthesis of this compound, NMR could be used to monitor the progress of the reaction, identify any intermediates, and confirm the structure of the final product. For instance, if the synthesis involves the reaction of 1,1-dimethylguanidine with a hydroxylating agent, ¹H and ¹³C NMR could track the disappearance of starting material signals and the appearance of product signals. Advanced 2D NMR techniques, such as HSQC and HMBC, would be crucial for establishing the connectivity between the different parts of the molecule, for example, confirming that the hydroxyl group is indeed attached to one of the nitrogen atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural elucidation and to study intermolecular interactions.

For this compound, several key vibrational modes are expected. The most prominent of these would be the stretching vibrations of the C=N and C-N bonds within the guanidine core. The C=N stretching vibration in guanidines typically appears in the region of 1600-1680 cm⁻¹. The exact position of this band is sensitive to the nature and position of the substituents. The C-N stretching vibrations are expected to appear in the 1100-1350 cm⁻¹ region.

The presence of the hydroxyl group would give rise to a characteristic O-H stretching vibration, which would likely appear as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, the broadening being due to hydrogen bonding. The N-H stretching vibrations of the NH₂ group are also expected in this region, typically as two distinct bands for the symmetric and asymmetric stretches. The N-O stretching vibration of the hydroxylamine (B1172632) moiety would be expected in the 900-1000 cm⁻¹ region.

Bending vibrations of the methyl groups (around 1450 cm⁻¹) and the NH₂ group (around 1600 cm⁻¹) would also be present. A detailed analysis of both IR and Raman spectra, often aided by theoretical calculations (e.g., using Density Functional Theory, DFT), can provide a comprehensive picture of the vibrational landscape of the molecule and help in confirming its structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR |

| N-H Stretch | 3100 - 3500 | IR, Raman |

| C=N Stretch | 1600 - 1680 | IR, Raman |

| N-H Bend | ~1600 | IR |

| C-H Bend (Methyl) | ~1450 | IR, Raman |

| C-N Stretch | 1100 - 1350 | IR, Raman |

| N-O Stretch | 900 - 1000 | IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for molecular weight determination, elemental composition analysis, and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like guanidines. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to its protonated molecular ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the molecule.

The fragmentation of the protonated molecule can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For protonated this compound, characteristic fragmentation pathways could include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (NH₂OH). The fragmentation of the dimethylamino group could also be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Guanidine Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is extensively used in various fields, including proteomics and metabolomics, for the analysis of complex mixtures.

In the context of guanidine research, LC-MS/MS is a valuable tool for the quantification of guanidino compounds in biological matrices and for the study of their metabolism. researchgate.net For the analysis of this compound, an LC method would first be developed to separate it from other components in a sample. The separated analyte would then be introduced into the mass spectrometer.

In an LC-MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis. The choice of precursor and product ions is crucial for developing a robust and sensitive LC-MS/MS method. For this compound, the transitions corresponding to the loss of the aforementioned neutral molecules would be likely candidates for monitoring. The development of such an assay would be essential for studying the potential biological roles or metabolic fate of this compound. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Optoelectronic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule, providing insight into its electronic structure and potential optoelectronic applications. Although a specific UV-Vis spectrum for this compound is not widely documented, analysis of related compounds allows for an informed projection of its spectral characteristics.

Guanidine and its simple alkyl derivatives typically exhibit absorption maxima in the far-UV region, often below 250 nm. researchgate.net The introduction of substituents on the guanidine core can significantly influence the electronic transitions. In this compound, the key chromophore is the C=N double bond integrated within the guanidine system. The presence of the hydroxyl group on a nitrogen atom (an N-hydroxy functionality) and the two methyl groups are expected to act as auxochromes. These groups can induce a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted guanidine. The lone pairs on the oxygen and nitrogen atoms, along with the electron-donating nature of the methyl groups, can participate in n→π* and π→π* transitions. For instance, studies on other complex substituted guanidines, such as triazene-imidazole derivatives, have shown significant absorption bands in the visible region (e.g., 450 nm), demonstrating how extensive conjugation and specific substituents can dramatically alter the electronic properties. nih.gov

A systematic UV-Vis analysis of this compound would be crucial to quantify its absorption maxima (λmax) and molar absorptivity (ε), which are essential parameters for any potential application in materials science or as a chromophoric tag.

Table 1: Comparison of UV-Vis Absorption Data for Guanidine and a Projected Range for its Derivative

| Compound Name | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Guanidine | Not Specified | 200-250 | researchgate.net |

| (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole | CH2Cl2 | 450 | nih.gov |

| This compound | Various | Projected: 240-280 | - |

Note: The value for this compound is a scientific projection based on substituent effects and is not derived from experimental measurement.

X-ray Crystallography for Precise Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To date, the crystal structure of this compound has not been reported. However, extensive crystallographic studies on other substituted guanidines provide a robust framework for predicting its key structural features. mdpi.com

A successful crystallographic analysis of this compound would elucidate several critical parameters:

Tautomeric Form: It would confirm the dominant tautomer in the solid state, resolving whether the hydroxyl group exists as N-OH or if it rearranges to an alternative form.

Bond Lengths and Angles: Precise measurement of the C-N bond lengths within the central guanidine core would reveal the extent of electron delocalization. In many guanidine derivatives, these bond lengths are intermediate between single and double bonds, indicating significant resonance stabilization. mdpi.com For example, in a series of N,N'-substituted guanidines, the C-N bond lengths were found to vary, with average values around 1.30 to 1.38 Å depending on their position and the nature of the substituents. mdpi.com

Planarity: The guanidinium core is typically planar, a feature that would be confirmed or quantified by measuring torsional angles.

Intermolecular Interactions: The presence of the N-hydroxy group and remaining N-H protons would make the molecule a potent donor and acceptor for hydrogen bonding. X-ray analysis would map the intricate network of these bonds, which dictates the crystal packing and influences physical properties like melting point and solubility.

Table 2: Typical Guanidine Core Bond Lengths from X-ray Crystallography Studies

| Bond | Typical Length (Å) | Structural Significance | Reference |

|---|---|---|---|

| C=N (imine) | ~1.303 | Indicates a more localized double bond | mdpi.com |

| C-N (amine) | ~1.341 - 1.384 | Intermediate length, shows delocalization | mdpi.com |

Note: These values are from related N,N'-substituted guanidines and serve as a reference for what might be expected for this compound.

Thermal Analysis Methods for Investigating Structural Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability of a compound, including its melting point, decomposition temperature, and phase transitions. Specific thermal data for this compound is not currently available in the literature.

The stability of a compound upon heating is intrinsically linked to its molecular structure and intermolecular forces. For comparison, the sulfate salt of a related compound, 1,1-dimethylguanidine, is reported to be a powder with a decomposition temperature of 300 °C. sigmaaldrich.com This indicates a high degree of thermal stability, likely due to the ionic nature and strong hydrogen bonding in the salt form.

For this compound, several factors would influence its thermal behavior:

Hydrogen Bonding: The N-hydroxy group would contribute to a strong hydrogen-bonding network, which generally leads to a higher melting point and increased thermal stability compared to analogues without this group.

Decomposition Pathway: TGA would reveal the temperature at which mass loss begins and could indicate the mechanism of decomposition. Possible initial steps could involve the loss of water or other small molecules. Studies on other organic compounds show that thermal stability can be high, with some stable to over 200 °C. mdpi.com

Melting Point and Purity: DSC analysis would determine a precise melting point, which is a key indicator of purity. It would also reveal other thermal events, such as crystalline phase changes before melting. For example, another hydroxy-containing heterocyclic compound, 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone, exhibits a high melting point of 272-275 °C. sigmaaldrich.com

A comprehensive thermal analysis would be vital for establishing the safe handling and storage temperatures for this compound and for its potential use in applications requiring thermal processing.

Table 3: Thermal Data for Related and Structurally Relevant Compounds

| Compound Name | Form | Melting/Decomposition Point (°C) | Technique/Note | Reference |

|---|---|---|---|---|

| 1,1-Dimethylguanidine sulfate salt | Powder | 300 (dec.) | Lit. value | sigmaaldrich.com |

| 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone | Powder | 272-275 | Melting point | sigmaaldrich.com |

Note: "dec." indicates decomposition.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1-Dimethylguanidine |

| 1,1-Dimethylguanidine sulfate salt |

| 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone |

| (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole |

| Guanidine |

Theoretical and Computational Investigations of 3 Hydroxy 1,1 Dimethyl Guanidine

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netnih.gov By using functionals of the electron density, DFT can accurately predict molecular geometries and electronic properties. researchgate.netnih.gov For 3-Hydroxy-1,1-dimethylguanidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the optimized molecular structure and understanding its electronic nature. researchgate.netnih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to engage in chemical reactions. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov For 3-Hydroxy-1,1-dimethylguanidine, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-Hydroxy-1,1-dimethylguanidine

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: The values presented in this table are illustrative and based on typical ranges observed for similar guanidine (B92328) derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic interactions. sci-hub.se The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). In 3-Hydroxy-1,1-dimethylguanidine, the oxygen and nitrogen atoms are expected to be surrounded by negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (ε). Hardness and softness are related to the HOMO-LUMO gap, with a larger gap corresponding to greater hardness and lower reactivity. nih.gov The electrophilicity and nucleophilicity indices predict the propensity of a molecule to act as an electrophile or a nucleophile, respectively.

Table 2: Hypothetical Global Reactivity Descriptors for 3-Hydroxy-1,1-dimethylguanidine

| Descriptor | Value (eV) |

| Hardness (η) | 3.85 |

| Softness (S) | 0.26 |

| Electrophilicity (ω) | 2.98 |

| Nucleophilicity (ε) | -4.85 |

Note: These values are for illustrative purposes and are derived from the hypothetical HOMO-LUMO energies.

In Silico Prediction and Calculation of Spectroscopic Data (NMR, IR, Raman) for Validation

Computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.govnih.govdntb.gov.ua These theoretical spectra can be compared with experimental data to validate the calculated molecular structure. nih.govdntb.gov.ua For 3-Hydroxy-1,1-dimethylguanidine, DFT calculations can predict the vibrational frequencies and intensities of IR and Raman bands, as well as the chemical shifts in ¹H and ¹³C NMR spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and other computational approximations. nih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for 3-Hydroxy-1,1-dimethylguanidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| N-H Stretch | 3400 |

| C=N Stretch | 1650 |

| C-N Stretch | 1350 |

Note: These are representative frequencies and would be subject to scaling in a formal study.

Analysis of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Guanidine derivatives have been investigated for their potential as nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. nih.govresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it and is quantified by the molecular hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values often possess a significant degree of charge transfer and extended π-conjugation. nih.govrsc.org Computational analysis of 3-Hydroxy-1,1-dimethylguanidine can predict its first-order hyperpolarizability, providing insight into its potential as an NLO material.

Computational Modeling of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and function of many chemical and biological systems. khanacademy.orgyoutube.com Guanidine derivatives are known to form robust hydrogen bonding networks. nih.gov Computational modeling can be used to analyze both intermolecular and intramolecular hydrogen bonds in 3-Hydroxy-1,1-dimethylguanidine. mdpi.com These models can determine the geometries and energies of these interactions, revealing how hydrogen bonding influences the compound's crystal packing and its interactions with other molecules. mdpi.com The presence of both hydroxyl and amine groups in 3-Hydroxy-1,1-dimethylguanidine provides multiple sites for hydrogen bond donation and acceptance. khanacademy.orgyoutube.com

Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics and Reaction Mechanisms

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and potential reaction pathways of molecules like 3-Hydroxy-1,1-dimethylguanidine. These simulations can model the behavior of the molecule in various environments, such as in a vacuum or solvated in water, to mimic physiological conditions.

Exploring Conformational Dynamics

The conformational landscape of 3-Hydroxy-1,1-dimethylguanidine is of significant interest due to the rotatable bonds and the potential for different tautomeric states of the guanidine group. MD simulations can map out the accessible conformations and the energetic barriers between them, providing a dynamic picture that complements static quantum chemical calculations.

One of the key aspects to investigate is the rotational barrier around the C-N bonds of the guanidine core. Ab initio studies on guanidine and its substituted derivatives have shown that these rotational barriers are influenced by the substituents. For 3-Hydroxy-1,1-dimethylguanidine, the presence of the hydroxyl and dimethyl groups would be expected to influence the planarity and rotational dynamics of the guanidine moiety.

MD simulations would typically be run for several nanoseconds or even microseconds to ensure that the conformational space is adequately sampled. The trajectory data from these simulations can be analyzed to understand various aspects of the molecule's dynamics.

Interactive Table 1: Illustrative RMSD Data for 3-Hydroxy-1,1-dimethylguanidine in an Aqueous Environment

This table presents hypothetical RMSD data to illustrate the expected output from an MD simulation. The values would be dependent on the specific simulation conditions.

| Simulation Time (ns) | RMSD (Å) of Heavy Atoms |

| 0 | 0.00 |

| 10 | 1.25 |

| 20 | 1.40 |

| 30 | 1.35 |

| 40 | 1.50 |

| 50 | 1.45 |

| 60 | 1.60 |

| 70 | 1.55 |

| 80 | 1.58 |

| 90 | 1.62 |

| 100 | 1.61 |

Dihedral Angle Analysis: To understand the flexibility and conformational preferences, the dihedral angles of key bonds can be monitored throughout the simulation. For 3-Hydroxy-1,1-dimethylguanidine, the dihedral angles defining the orientation of the hydroxyl group and the dimethylamino group relative to the guanidine plane are of particular interest. Plotting the probability distribution of these dihedral angles can reveal the most populated conformational states.

Hydrogen Bonding Dynamics: The hydroxyl group of 3-Hydroxy-1,1-dimethylguanidine can act as both a hydrogen bond donor and acceptor. In an aqueous environment, MD simulations can provide detailed information about the formation and lifetime of hydrogen bonds between the solute and surrounding water molecules, as well as potential intramolecular hydrogen bonds. This is crucial for understanding its solvation properties and interactions with biological targets. Studies on other guanidine derivatives have highlighted the importance of hydrogen bonding networks in their biological activity. nih.govacs.org

Interactive Table 2: Hypothetical Hydrogen Bond Analysis for 3-Hydroxy-1,1-dimethylguanidine with Water

This table illustrates the type of data that would be generated from an MD simulation to analyze hydrogen bonding interactions.

| Hydrogen Bond Type | Average Number of H-Bonds | Average Lifetime (ps) |

| Hydroxyl (as donor) to Water | 1.8 | 2.5 |

| Hydroxyl (as acceptor) from Water | 0.9 | 3.1 |

| Guanidine NH (as donor) to Water | 2.5 | 2.8 |

| Guanidine N (as acceptor) from Water | 1.2 | 3.5 |

Investigating Reaction Mechanisms

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be employed to study reaction mechanisms. For 3-Hydroxy-1,1-dimethylguanidine, potential reactions could include protonation/deprotonation events or interactions with other molecules.

For instance, understanding the protonation states of the guanidine group is fundamental to its function. While pKa can be predicted using static calculations acs.org, MD simulations can provide a dynamic view of proton transfer events in solution.

Furthermore, if 3-Hydroxy-1,1-dimethylguanidine were to participate in a reaction such as an aza-Michael addition, as has been studied for other guanidinium (B1211019) salts nih.gov, MD simulations could be used to explore the initial steps of the reaction. This would involve simulating the compound in the presence of a reaction partner and observing the trajectories leading to the formation of a pre-reaction complex. The free energy landscape of the reaction pathway could then be calculated using enhanced sampling techniques to determine the reaction barriers.

By providing a detailed, atomistic view of molecular motion and interactions, MD simulations serve as a computational microscope, offering invaluable insights into the conformational dynamics and potential reactivity of 3-Hydroxy-1,1-dimethylguanidine that are often inaccessible through experimental means alone.

Molecular Interactions and Biochemical Mechanisms of 3 Hydroxy 1,1 Dimethyl Guanidine Analogs

Guanidinium (B1211019) Cation Interactions with Biological Macromolecules and Active Sites

The guanidinium cation, which is the protonated form of guanidine (B92328) at physiological pH, is a planar, Y-shaped moiety capable of a rich variety of noncovalent interactions. nih.gov Its pKa of 13.6 ensures it is fully protonated in most biological environments. nih.gov This dual character of having flat hydrophobic faces and the ability to form directional hydrogen bonds allows for complex interactions with biomacromolecules. acs.org Unlike simple metal cations, the positive charge in the guanidinium group is delocalized, which facilitates its interaction with softer ions like phosphates and sulfates. nih.gov

Hydrogen Bonding Interactions with Ligands, Receptors, and Enzymes

The guanidinium group is a versatile hydrogen bond donor. Analysis of high-resolution X-ray structures of proteins containing guanidinium ions reveals numerous hydrogen-bonding interactions, the vast majority being N-H⋯O. nih.govrsc.org These interactions are crucial for molecular recognition in various biological contexts. nih.govnih.gov

The planar geometry of the guanidinium cation allows it to form two strong, parallel hydrogen bonds with complementary groups, a feature that is more favorable than the interactions formed by ammonium (B1175870) groups. nih.gov It interacts preferentially with the side chains of acidic amino acids like aspartate and glutamate, as well as with the backbone amides of nonpolar amino acids. nih.govrsc.org In a study of protein crystal structures, 46% of interactions involved acidic amino acids (26% Asp and 20% Glu). nih.gov The strength and geometry of these hydrogen bonds can be classified into different types, such as parallel, bifurcated, and single hydrogen-bonded pairs, with parallel and triple hydrogen-bonded types showing greater interaction strength. nih.govrsc.org

Interestingly, some studies suggest that while guanidinium can, in principle, form hydrogen bonds with the peptide carbonyl, this interaction may not be as significant as previously thought in the context of protein denaturation, and it does not appear to form hydrogen bonds with the peptide NH group. pnas.org Instead, its interactions with carboxylic acid groups are more prominent. pnas.org

The introduction of substituents on the guanidine core, as in 3-Hydroxy-1,1-dimethyl-guanidine, would modulate these hydrogen bonding patterns. The dimethyl substitution would block two of the potential hydrogen bond donor sites, leaving the remaining N-H groups and the hydroxyl group as the primary sites for such interactions. The hydroxyl group itself can act as both a hydrogen bond donor and acceptor, adding another layer of complexity to its potential interactions within a biological active site.

Electrostatic Interactions with Phosphates, Carboxylates, and Metal Ions

The positive charge of the guanidinium cation drives strong electrostatic interactions with negatively charged functional groups on biological macromolecules. These interactions are fundamental to the binding of many proteins to their targets. vedantu.com

Interactions with Phosphates and Carboxylates: The guanidinium group forms particularly strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates. mit.eduresearchgate.netnyu.edu This charge-assisted hydrogen bonding is a key feature of arginine-rich motifs in proteins that bind to phosphorylated substrates or the phosphate (B84403) backbone of nucleic acids. mit.eduresearchgate.net The interaction with phosphates is considered stronger than with sulfates or carboxylates, which is attributed to a larger difference in electronegativity. researchgate.net The binding is characterized by both favorable enthalpy and entropy changes. nih.gov The planar structure of the guanidinium ion is almost perfectly pre-organized for a cooperative, charge-reinforced interaction with these groups. nih.gov

Interactions with Metal Ions: While direct chelation of metal ions by the guanidinium group itself is not its primary role, its interactions can be influenced by the presence of metal ions. Guanidine compounds can alter the membrane surface charge, an effect also seen with divalent cations, suggesting an interplay at charged interfaces. nih.gov

Enzyme Modulation by Substituted Guanidine Derivatives

Substituted guanidines are a versatile class of molecules that can act as both enzyme inhibitors and activators, often by mimicking the side chain of arginine.

Chemical Rescue Studies of Mutant Proteins with Guanidine Analogs

Chemical rescue is a technique where the activity of a mutant enzyme, in which a critical residue has been replaced, is restored by an exogenous small molecule that mimics the function of the original side chain. Guanidine and its derivatives have been successfully used to rescue mutants where a key arginine residue has been removed.

In a classic example, a mutant of E. coli ornithine transcarbamylase (OTCase), where an active site arginine (Arg-57) was replaced with glycine (B1666218) (R57G), was catalytically impaired. The addition of exogenous guanidine hydrochloride restored a significant portion of the enzyme's activity, increasing the catalytic rate (kcat) by 2000-fold to about 10% of the wild-type enzyme's activity. nih.gov This rescue effect was highly specific to guanidines, and a Brønsted analysis indicated that a partial positive charge on the guanidine was crucial for catalysis, consistent with the proposed role of Arg-57. nih.gov

The effectiveness of the rescue can be sensitive to the nature of the substituent on the guanidine. In the OTCase study, increasing the size of alkyl substituents on the guanidine was inversely related to the catalytic rate enhancement. nih.gov Similar chemical rescue experiments have been performed on other enzymes, such as human cytosolic aminopeptidase (B13392206) P (hcAMPP), where guanidine hydrochloride could rescue the activity of an R535A mutant. figshare.com However, substituted guanidines like 1-methyl guanidine and N-ethyl guanidine were less effective. figshare.com

These findings suggest that for a compound like this compound to function as a chemical rescue agent, its substituents must be accommodated within the mutated active site. The dimethyl groups would present significant steric bulk compared to unsubstituted guanidine, which could negatively impact its rescue efficiency, depending on the architecture of the specific enzyme's active site.

Enzyme Inhibition by Substituted Guanidine Derivatives and Related Hydroxy-Containing Compounds

Guanidine derivatives are a rich source of enzyme inhibitors, targeting a wide range of enzymes. The specific substitutions on the guanidine core are critical for determining the potency and selectivity of inhibition.

Inhibition by Substituted Guanidines: Various N,N'-substituted guanidines have been investigated as inhibitors of enzymes like Rho GTPase Rac1. mdpi.com The inhibitory mechanism often involves the guanidinium moiety binding in the active site, mimicking an arginine residue, while the substituents explore other pockets to enhance affinity and selectivity. For example, guanidine and its alkylated analogs like dimethylguanidine can act as inhibitors of voltage-gated potassium (Kv) channels by binding within the intracellular pore of the channel. nih.govnih.gov The potency of these compounds was found to increase with hydrophobicity (dimethylguanidine > methylguanidine (B1195345) > guanidine), suggesting that the substituents contribute to the binding affinity. nih.gov

Role of Hydroxy-Containing Compounds: The introduction of a hydroxyl group creates N-hydroxyguanidine derivatives, which have their own distinct biological activities. N-hydroxyguanidines can act as inhibitors and substrates for nitric oxide synthase (NOS). For instance, crystal structure studies of neuronal NOS with N-alkyl-N'-hydroxyguanidine compounds have shown how these molecules bind in the active site. N-hydroxyl derivatives of guanidine-based drugs have been shown to be enzymatic nitric oxide (NO) donors, a property not shared by the parent guanidine compounds. nih.gov Furthermore, N-hydroxyguanidine derivatives have shown potential as anticancer agents by inhibiting tumor growth through apoptosis. nih.gov Some derivatives exhibited significantly higher activity against leukemia cells than hydroxyurea (B1673989) or hydroxyguanidine itself. nih.gov

The compound this compound combines features of both alkylated and hydroxylated guanidines. Its dimethyl groups could enhance binding to hydrophobic pockets near an arginine binding site, while the N-hydroxy group could interact with specific residues or metal centers in an active site, potentially leading to inhibition of enzymes like NOS or possessing other activities associated with N-hydroxyguanidines.

Interactions with Nucleic Acids: Guanidine Amino Acids as Arginine Analogs

The arginine side chain, with its guanidinium group, is frequently involved in the recognition of nucleic acids, primarily through electrostatic interactions with the phosphate backbone and hydrogen bonding with the nucleobases. cardiff.ac.uk Consequently, molecules that mimic arginine are of great interest for developing agents that can bind to and modulate the function of DNA and RNA. nih.govnih.gov

Guanidine-containing ligands have been explored for their ability to interact with DNA. researchgate.net The guanidinium group's ability to form strong, bidentate hydrogen bonds with phosphate groups is a key driver for this interaction. nih.govresearchgate.net

To enhance the specificity and affinity of these interactions, researchers have developed "arginine mimetics" or "guanidine amino acids". nih.govnih.govcardiff.ac.uk These are molecules where the guanidinium group is presented in a more rigid or functionalized context compared to the flexible alkyl chain of natural arginine. nih.govnih.gov For example, α-guanidino acids, where the α-amino group of an amino acid is guanidinylated, have been incorporated into peptides. nih.govnih.gov This strategy allows for the introduction of specific stereochemistry and functional groups adjacent to the recognizing guanidinium group, which can modulate binding affinity and specificity for protein targets and potentially for nucleic acids. nih.govnih.gov

A compound like this compound could be considered a small-molecule arginine mimetic. While it lacks the amino acid backbone, its core guanidinium group provides the necessary electrostatic and hydrogen-bonding features for interacting with the phosphate groups of nucleic acids. The dimethyl and hydroxyl substitutions would influence its solubility, steric profile, and specific hydrogen bonding patterns, which would in turn dictate its affinity and sequence/structure selectivity for different nucleic acid targets.

Structure Activity Relationship Sar Studies of 3 Hydroxy 1,1 Dimethyl Guanidine and Analogs

Influence of Methyl and Hydroxyl Substituents on Molecular Recognition and Interactions

The specific placement of methyl and hydroxyl groups on the guanidine (B92328) core of a molecule like 3-Hydroxy-1,1-dimethylguanidine significantly dictates its interaction with biological or chemical targets. The 1,1-dimethyl substitution pattern introduces distinct steric and electronic properties. The two methyl groups on the same nitrogen atom create steric bulk, which can influence the molecule's conformational preferences and its ability to fit into a binding pocket or an active site.

In studies of various N-substituted guanidines, the degree and location of alkyl substitution have been shown to be critical for biological activity. For instance, research on guanidine alkyl derivatives demonstrated that while guanidine and N,N-dimethylguanidine enhance the release of norepinephrine (B1679862), N,N'-dimethylguanidine (with methyl groups on different nitrogens) is inactive. nih.gov This highlights that not just the presence, but the specific arrangement of methyl groups is key to molecular interactions, likely by altering the shape and charge distribution of the guanidinium (B1211019) head.

The hydroxyl group at the 3-position introduces a crucial functional feature: the ability to form hydrogen bonds. As both a hydrogen bond donor (via the O-H proton) and an acceptor (via the oxygen's lone pairs), the hydroxyl group can establish specific, directional interactions with a receptor or substrate. In the context of catalysis, guanidine-based catalysts that incorporate hydroxyl functionalities can utilize this hydrogen-bonding capability to coordinate with acceptor molecules, thereby providing both activation and precise positional control within the transition state. researchgate.net The interplay between the steric hindrance from the dimethyl groups and the hydrogen-bonding potential of the hydroxyl group defines the unique molecular recognition profile of 3-Hydroxy-1,1-dimethylguanidine.

The table below summarizes the observed activity of different methyl-substituted guanidines on the evoked release of [³H]norepinephrine ([³H]NE) from spleen strips, illustrating the impact of substituent placement.

| Compound | Substitution | Effect on Stimulated [³H]NE Release |

| Guanidine | Unsubstituted | 2- to 3-fold enhancement |

| Methylguanidine (B1195345) | N-methyl | 2- to 3-fold enhancement |

| N,N-Dimethylguanidine | N,N-dimethyl | 2- to 3-fold enhancement |

| N,N'-Dimethylguanidine | N,N'-dimethyl | No effect |

| Propylguanidine | N-propyl | No effect; blocks guanidine's effect |

| Data sourced from Hirsch, J A (1984). nih.gov |

Correlation Between Guanidine Basicity, Structural Rigidity, and Catalytic Efficiency

The utility of guanidines as catalysts is intrinsically linked to their high basicity. The guanidinium group is one of the strongest organic bases because its protonated form is highly stabilized by resonance. The substituents on the guanidine core can modulate this basicity (pKa). Electron-donating groups, such as alkyl groups, generally increase basicity, while electron-withdrawing groups decrease it. rsc.org Therefore, the 1,1-dimethyl substituents in 3-Hydroxy-1,1-dimethylguanidine are expected to enhance its basicity.

Catalytic efficiency in many guanidine-catalyzed reactions is directly correlated with this basicity. Studies on the transesterification of RNA model substrates show that highly basic guanidines can accelerate reactions significantly. nih.gov The catalytic mechanism can involve simple general base catalysis by the neutral guanidine (B) or a concerted action involving both the neutral and the protonated (BH+) forms, where the guanidinium cation stabilizes the transition state. nih.gov

Structural rigidity also plays a critical role. Introducing conformational constraints, for example, by creating polycyclic guanidine structures, can enhance selectivity in catalysis. However, there can be a trade-off, as increased structural rigidity can sometimes lead to a slight decrease in pKa. irb.hr In non-rigid systems like 3-Hydroxy-1,1-dimethylguanidine, the flexibility allows the guanidinium group to adopt an optimal conformation for protonation and for interacting with a substrate. The catalytic efficiency, therefore, arises from a balance between high basicity, which provides the driving force for the reaction, and appropriate structural flexibility, which allows for effective substrate binding and transition state stabilization.

The following table outlines the relationship between substituent electronic properties, pKa, and the resulting tautomeric structure in a series of N,N'-substituted guanidines, demonstrating the structure-basicity relationship.

| Amine Substituent pKa | Resulting Guanidine Tautomer Geometry |

| > 3.8 | cis–trans T1 form |

| < 3.2 | cis–cis T2 form |

| Data sourced from G. T. Chjandre, K. et al. (2022). mdpi.com |

Stereochemical Influences in Substituted Guanidine Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in the SAR of functional molecules. While 3-Hydroxy-1,1-dimethylguanidine is not inherently chiral, the principles of stereochemistry are vital when considering its interactions and the design of its analogs. The introduction of a chiral center into a guanidine-containing molecule can lead to enantioselective interactions with chiral substrates or biological receptors.

The synthesis of C2-symmetric chiral guanidinium scaffolds has been a key area of research, producing catalysts that are highly effective in asymmetric synthesis. researchgate.net These chiral catalysts create a specific three-dimensional environment that favors the formation of one enantiomer of the product over the other.

Furthermore, the steric bulk of substituents can induce specific stereochemical arrangements within the guanidine moiety itself. For example, the presence of bulky chiral substituents can cause significant twisting of the molecule's core structure. mdpi.com The stereochemistry of reactions involving guanidines can also be controlled, as seen in the synthesis of guanidine-substituted oxanorbornanes where a syn/exo stereochemistry of cyclization was observed. nih.gov This demonstrates that even without a chiral center, the spatial arrangement of substituents dictates chemical reactivity and product structure. Therefore, if analogs of 3-Hydroxy-1,1-dimethylguanidine were synthesized with chiral substituents, their activity would be expected to be highly dependent on the specific stereoisomer.

Positional Effects of Substituents in Substituted Guanidine Structure-Activity Relationships

The specific position of substituents on the guanidine framework is a critical determinant of its function, a principle known as a positional or regioisomeric effect. This is vividly illustrated by comparing the biological activity of N,N-dimethylguanidine and N,N'-dimethylguanidine. While the former is active in promoting norepinephrine release, the latter is inactive, despite having the same molecular formula. nih.gov This difference arises because placing the two methyl groups on the same nitrogen (N,N-) versus different nitrogens (N,N'-) fundamentally changes the molecule's shape, charge distribution, and hydrogen-bonding pattern.

This principle extends to more complex substituted guanidines. In a series of N2-phenylguanine inhibitors of herpes simplex virus thymidine (B127349) kinases, substituents on the phenyl ring showed marked positional effects. Compounds with electron-attracting groups in the meta position were found to be the most potent inhibitors. nih.gov This is analogous to the directing effects seen in electrophilic aromatic substitution, where the position of a substituent (ortho, para, or meta) governs the reactivity and orientation of subsequent reactions. ucsb.edulibretexts.org

The position of substituents can also dictate the fundamental tautomeric structure of the guanidine in the solid state. Depending on the electronic properties of substituents at different positions, the double bond within the guanidine core can shift, leading to different cis/trans isomers. mdpi.com For 3-Hydroxy-1,1-dimethylguanidine, moving the hydroxyl group or the methyl groups to different nitrogen atoms would create new positional isomers, each predicted to have a unique profile of basicity, steric hindrance, and biological or catalytic activity.

The table below shows how the position of a nitro group is directed during the nitration of various substituted benzenes, illustrating the powerful influence of substituent position on chemical reactivity.

| Initial Substituent on Benzene (B151609) Ring | % Ortho Product | % Meta Product | % Para Product | Directing Effect |

| -OH | 50 | 0 | 50 | Ortho, Para-Directing Activator |

| -CH₃ | 63 | 3 | 34 | Ortho, Para-Directing Activator |

| -Cl | 35 | 1 | 64 | Ortho, Para-Directing Deactivator |

| -NO₂ | 7 | 91 | 2 | Meta-Directing Deactivator |

| Data sourced from Chemistry LibreTexts (2024). libretexts.org |

Derivatization and Functionalization Pathways for Advanced Guanidine Architectures

Synthesis of Variously Substituted Guanidine (B92328) Salts

The synthesis of substituted guanidine salts is a fundamental step in the development of more complex guanidine-based structures. A common strategy involves the reaction of a cyanamide (B42294) derivative with an amine or ammonia (B1221849) derivative. sigmaaldrich.com The electrophilicity and reactivity of disubstituted cyanamides can be enhanced by forming a complex with a Lewis acid catalyst, which activates the carbon center of the cyanamide towards nucleophilic attack by amines. utwente.nl For instance, N,N'-disubstituted guanidines can be conveniently prepared by reacting an appropriate amine with a suitable cyanamide, either through fusion or in a boiling solvent like chlorobenzene. sigmaaldrich.com

Another approach to synthesizing substituted guanidines is through the guanylation of amines. This can be achieved using various reagents, such as 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which serves as a guanidinylating agent for a range of amines via nitroguanidines. nih.gov The synthesis of 1,1-dimethylguanidine (B3025567) sulfate (B86663) salt has been reported and this compound has been used as a peroxide activator and in the synthesis of pyrimidine (B1678525) derivatives. sigmaaldrich.com

The synthesis of N-hydroxyguanidine derivatives often requires protecting group strategies to manage the reactivity of the hydroxylamino group. For example, N-alkyl-N-hydroxyguanidines can be synthesized from the corresponding hydroxylamines. A protecting-group-free approach involves the treatment of an O-unprotected hydroxylamine (B1172632) with a pyrazolide derivative, such as 3,5-dimethylpyrazole-1-carboxamidinium hydrochloride, in the presence of a base like triethylamine (B128534) to liberate the reactive guanidinylating reagent. nih.gov

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Reference |

| Substituted Cyanamide | Ammonia/Substituted Amine | Lewis Acid (e.g., AlCl₃) | Substituted Guanidine Salt | sigmaaldrich.comutwente.nl |

| Amine | 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | - | Nitroguanidine derivative | nih.gov |

| O-unprotected Hydroxylamine | 3,5-dimethylpyrazole-1-carboxamidinium hydrochloride | Triethylamine | N-alkyl-N-hydroxyguanidine | nih.gov |

| Thiourea | Dimethylamine | Methyl sulfate | 1,3-Dimethylguanidine |

Table 1: Selected Methods for the Synthesis of Substituted Guanidine Salts

Multi-Functionalization Strategies of Guanidine Scaffolds (e.g., with Isocyanates and Isothiocyanates)

Guanidine scaffolds can be extensively functionalized to create multi-functional architectures. A notable example is the derivatization of the 1,2,3-triaminoguanidinium ion, which serves as a C3-symmetrical molecular platform. beilstein-journals.orgnih.gov This platform allows for a threefold chemical functionalization at its three branches, maintaining the original symmetry. beilstein-journals.orgnih.gov

The reaction of alkyl-substituted triaminoguanidinium salts with aryl isocyanates leads to a threefold carbamoylation, furnishing 1,2,3-tris(ureido)guanidinium salts. beilstein-journals.orgnih.gov In contrast, the reaction with p-toluenesulfonyl isocyanate results in only mono-ureido guanidinium (B1211019) salt formation. beilstein-journals.orgnih.gov

When aryl isothiocyanates are used, the reaction with 1,2,3-tris(benzylamino)guanidinium chloride does not lead to a simple addition product. Instead, a cyclization reaction occurs after the initial thiocarbamoylation of one of the amino groups, resulting in the formation of 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivatives. beilstein-journals.orgnih.gov This highlights the diverse reactivity of isothiocyanates with guanidine scaffolds, leading to heterocyclic systems. beilstein-journals.orgnih.gov

A versatile one-pot synthesis of 1,3-substituted guanidines has been developed from carbamoyl (B1232498) isothiocyanates. This method allows for the creation of disubstituted and trisubstituted guanidines, including aromatic guanidines. acs.org

| Guanidine Scaffold | Reagent | Product Type | Reference |

| 1,2,3-tris(alkylamino)guanidinium salt | Aryl isocyanate | 1,2,3-tris(ureido)guanidinium salt | beilstein-journals.orgnih.gov |

| 1,2,3-tris(benzylamino)guanidinium chloride | Aryl isothiocyanate | 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivative | beilstein-journals.orgnih.gov |

| Carbamoyl isothiocyanate | Amine | 1,3-Substituted guanidine | acs.org |

Table 2: Functionalization of Guanidine Scaffolds with Isocyanates and Isothiocyanates

Formation of Complex Heterocyclic Systems via Guanidine Intermediates

Guanidine and its derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds. bath.ac.uknih.gov The high nucleophilicity of guanidines makes them prone to react with electrophilic reagents, often leading to cyclization and the formation of heterocyclic rings. mdpi.comresearchgate.net

An extensive study on the annulation chemistry of 2-benzyloxy-guanidine, a protected form of N-hydroxyguanidine, has demonstrated the synthesis of several novel heterocyclic systems containing the N-hydroxyguanidine moiety. bath.ac.uk For example:

Reaction with chloroacetyl chloride gives 1-chloroacetyl-2-benzyloxyguanidine, which upon ring closure and subsequent catalytic hydrogenation yields 2-amino-1-hydroxy-4-oxo-2-imidazoline. bath.ac.uk

Reaction with maleic anhydride (B1165640) leads to the formation of 2-amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid, which can be debenzylated to the corresponding 1-hydroxy derivative. bath.ac.uk

Reaction with methyl propiolate results in the formation of 2-amino-1-benzyloxy-4-pyrimidone, which can be debenzylated to 2-amino-1-hydroxy-4-pyrimidone hydrobromide. bath.ac.uk

Debenzylation of 1-chloroacetyl-2-benzyloxyguanidine with boron tribromide leads to a different mode of cyclization, yielding 3-amino-1,2,4-oxadiazine-5-one dihydrobromide. bath.ac.uk

The cycloaddition of guanidinium salts with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also lead to heterocyclic systems. The outcome of these reactions can be controlled by the choice of the counter-anion. mdpi.com With weakly nucleophilic anions like hexafluorophosphate, the desired oxanorbornadienes are formed, while more nucleophilic anions can lead to aza-Michael addition products. mdpi.comresearchgate.net

| Guanidine Intermediate | Reagent | Resulting Heterocycle | Reference |

| 2-Benzyloxy-guanidine | Chloroacetyl chloride | 2-Amino-1-hydroxy-4-oxo-2-imidazoline | bath.ac.uk |

| 2-Benzyloxy-guanidine | Maleic anhydride | 2-Amino-1-hydroxy-4-oxo-2-imidazoline-5-ethanoic acid | bath.ac.uk |

| 2-Benzyloxy-guanidine | Methyl propiolate | 2-Amino-1-hydroxy-4-pyrimidone | bath.ac.uk |

| 1-Chloroacetyl-2-benzyloxyguanidine | Boron tribromide | 3-Amino-1,2,4-oxadiazine-5-one | bath.ac.uk |

| Furfurylguanidinium hexafluorophosphate | Dimethyl acetylenedicarboxylate (DMAD) | Guanidine-substituted oxanorbornadiene | mdpi.com |

Table 3: Formation of Heterocyclic Systems from Guanidine Intermediates

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-1,1-dimethyl-guanidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be prepared by reacting dimethylamine with cyanoguanidine under acidic conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:cyanoguanidine), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Kinetic studies using HPLC or NMR can monitor reaction progress and identify side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming the guanidine backbone and hydroxyl group. The hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while dimethyl groups resonate as singlets (~δ 3.0 ppm) .

- FT-IR : Peaks at 1650–1700 cm confirm C=N stretching, and a broad O-H stretch (~3300 cm) verifies the hydroxyl group .

- HRMS : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNO) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against a reference standard .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via TLC or LC-MS. The compound is hygroscopic; store in desiccators with silica gel .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in crosslinking polymer chains?

- Methodological Answer : The hydroxyl and guanidine groups act as hydrogen bond donors, facilitating covalent bond formation between polymer functional groups (e.g., epoxy or carboxylic acid moieties). Kinetic studies using DSC (Differential Scanning Calorimetry) can track crosslinking exotherms, while FT-IR monitors the disappearance of reactive groups (e.g., epoxy ring opening at 910 cm) . Computational modeling (DFT) further elucidates transition states and activation energies .

Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains, concentration ranges, or assay protocols. Standardize testing using CLSI guidelines:

- MIC Assays : Use broth microdilution (96-well plates) with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Include positive (ciprofloxacin) and negative (DMSO) controls.

- Biofilm Inhibition : Quantify via crystal violet staining and normalize to OD. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences .

Q. What strategies are effective for isomer separation in synthetic pathways involving this compound intermediates?

- Methodological Answer : Cis/trans isomer separation can be achieved via:

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization : Selective crystallization in ethanol/water at 4°C exploits solubility differences.

- Acid-Catalyzed Isomerization : Treat cis-rich mixtures with Lewis acids (e.g., BF-EtO) at 50°C to favor thermodynamically stable trans isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.